Cas no 476275-12-4 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
- 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
- SMR000237639
- 476275-12-4
- CHEMBL1543341
- MLS000697216
- F0289-0135
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- HMS2538H14
- AKOS024575147
-
- インチ: 1S/C29H25N5O3S2/c1-21-9-11-22(12-10-21)26-27(23-7-3-2-4-8-23)38-29(32-26)33-28(35)24-13-15-25(16-14-24)39(36,37)34(19-5-17-30)20-6-18-31/h2-4,7-16H,5-6,19-20H2,1H3,(H,32,33,35)
- InChIKey: CABNUFDRVIKCDR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC(C3C=CC(C)=CC=3)=C(C3C=CC=CC=3)S2)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O
計算された属性
- 精确分子量: 555.13988202g/mol
- 同位素质量: 555.13988202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 39
- 回転可能化学結合数: 10
- 複雑さ: 987
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 164Ų
4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0289-0135-20μmol |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-4mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-5mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-30mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-2mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-10mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-50mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-10μmol |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-20mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0289-0135-40mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
476275-12-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 476275-12-4 and Product Name: 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
The compound identified by the CAS number 476275-12-4 and the product name 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The detailed chemical structure of this compound includes a thiazole core, which is a well-known scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to interact with various biological targets.
At the heart of this molecule lies the sulfamoyl group, a functional moiety that is frequently employed in drug design due to its versatility in forming hydrogen bonds and its ability to modulate enzyme activity. The presence of two cyanoethyl side chains attached to the sulfamoyl group introduces additional polar interactions, which can enhance solubility and binding affinity. The aromatic ring system, comprising a 4-methylphenyl group and a 5-phenyl substituent, further contributes to the compound's pharmacophoric properties by providing hydrophobic interactions and electronic effects that can influence receptor binding.
The 1,3-thiazol-2-ylbenzamide moiety adds another layer of complexity to the molecule, combining the structural rigidity of the thiazole ring with the amide functionality. This particular arrangement has been explored in various research studies for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The thiazole ring is known for its ability to penetrate biological membranes, making it an attractive component for drug delivery systems.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of this compound with high precision. Molecular docking studies have suggested that the sulfamoyl group and the thiazole core can interact with specific pockets on target proteins, potentially leading to inhibitory effects on enzymes such as kinases and phosphodiesterases. These interactions are critical for modulating cellular signaling pathways, which are often dysregulated in disease states.
In vitro experiments have begun to elucidate the pharmacological profile of this compound. Preliminary data indicate that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with cellular receptors has been investigated using fluorescence-based assays, revealing promising results for further development as an anti-inflammatory therapeutic.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent methodologies have improved the stability of these intermediates, allowing for more efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also streamlined the incorporation of aromatic rings into the molecular framework.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying either the sulfamoyl group or the aromatic substituents, researchers can explore a wide range of analogs with tailored biological activities. For instance, replacing one of the cyanoethyl groups with a hydroxymethyl moiety could enhance metabolic stability while maintaining binding affinity. Similarly, altering the electronic properties of the phenyl rings could fine-tune receptor interactions.
The development of novel drug candidates is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound in question exemplifies this collaborative approach, as it was designed based on insights from both structural biology and computational modeling. Such integrative strategies are becoming increasingly common in modern drug discovery pipelines.
As interest in targeted therapies grows, compounds like this one are being evaluated for their potential in personalized medicine applications. By understanding how individual patients metabolize and respond to specific molecular structures, clinicians can better tailor treatments to individual needs. The thiazole-based scaffolds are particularly well-suited for this purpose due to their inherent flexibility in design space.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. This compound has undergone initial toxicity assessments using cell-based models, demonstrating acceptable levels of cytotoxicity at therapeutic concentrations. Further studies are planned to assess long-term effects and potential off-target interactions before moving into clinical trials.
The economic implications of developing new drugs cannot be overstated. While research into novel compounds is often expensive and time-consuming, breakthroughs like this one offer hope for addressing unmet medical needs worldwide. Investment in pharmaceutical innovation not only benefits patients but also stimulates economic growth through job creation and technological advancement.
In conclusion,4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents a promising candidate for further development in pharmaceutical research. Its unique structural features combined with preliminary biological activity make it an attractive molecule for continued investigation into treating various diseases. As our understanding of molecular interactions deepens through advanced computational methods and experimental techniques,this compound will likely play an important role in shaping future therapeutic strategies.
476275-12-4 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide) Related Products
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 2228178-26-3(3-{1-(aminomethyl)cyclopropylmethyl}-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 727663-87-8(3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)
- 1196151-85-5(6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine)
- 850462-64-5(5-Fluoro-2-methyl-3-nitrobenzoic acid)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 3878-41-9(2-Hydroxyethyl Benzyl Sulfide)
- 2665662-72-4(tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate)
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)




